molecular formula C22H26O9S3 B15234410 S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate

S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate

Cat. No.: B15234410
M. Wt: 530.6 g/mol
InChI Key: SUWLYPYIWFRCEW-NJDFBWEVSA-N
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Description

S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate: is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and bis(tosyloxy) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

    Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Addition of Bis(tosyloxy) Groups: The bis(tosyloxy) groups are added through a tosylation reaction, which involves the reaction of the tetrahydrofuran ring with tosyl chloride in the presence of a base.

    Formation of the Ethanethioate Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the ethanethioate group, converting it to a thiol or an alcohol.

    Substitution: The bis(tosyloxy) groups can undergo nucleophilic substitution reactions, where the tosyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or a catalyst precursor in certain organic reactions.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can interfere with signal transduction pathways by modifying key signaling molecules.

    Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

  • S-(((2S,3S,4R)-5-Methoxy-3,4-dihydroxytetrahydrofuran-2-YL)methyl) ethanethioate
  • S-(((2S,3S,4R)-5-Methoxy-3,4-bis(benzyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate

Uniqueness:

  • Structural Differences: The presence of bis(tosyloxy) groups in S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate distinguishes it from similar compounds, providing unique reactivity and potential applications.
  • Reactivity: The compound’s unique functional groups allow it to participate in a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C22H26O9S3

Molecular Weight

530.6 g/mol

IUPAC Name

S-[[(2S,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl] ethanethioate

InChI

InChI=1S/C22H26O9S3/c1-14-5-9-17(10-6-14)33(24,25)30-20-19(13-32-16(3)23)29-22(28-4)21(20)31-34(26,27)18-11-7-15(2)8-12-18/h5-12,19-22H,13H2,1-4H3/t19-,20+,21-,22?/m1/s1

InChI Key

SUWLYPYIWFRCEW-NJDFBWEVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](OC([C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C

Origin of Product

United States

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